2-cyano-N-(4-methoxyphenethyl)-2-(3-(piperidin-1-yl)quinoxalin-2-yl)acetamide
CAS No.: 380568-69-4
Cat. No.: VC5434839
Molecular Formula: C25H27N5O2
Molecular Weight: 429.524
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 380568-69-4 |
|---|---|
| Molecular Formula | C25H27N5O2 |
| Molecular Weight | 429.524 |
| IUPAC Name | 2-cyano-N-[2-(4-methoxyphenyl)ethyl]-2-(3-piperidin-1-ylquinoxalin-2-yl)acetamide |
| Standard InChI | InChI=1S/C25H27N5O2/c1-32-19-11-9-18(10-12-19)13-14-27-25(31)20(17-26)23-24(30-15-5-2-6-16-30)29-22-8-4-3-7-21(22)28-23/h3-4,7-12,20H,2,5-6,13-16H2,1H3,(H,27,31) |
| Standard InChI Key | BOTOINWJNYGGCQ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CCNC(=O)C(C#N)C2=NC3=CC=CC=C3N=C2N4CCCCC4 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a quinoxaline core—a bicyclic system comprising a benzene ring fused to a pyrazine ring. At position 3 of the quinoxaline, a piperidin-1-yl group is attached, while position 2 hosts a cyanoacetamide moiety linked to a 4-methoxyphenethyl chain. The molecular formula is C₃₁H₃₀N₆O₂, with a calculated molecular weight of 518.62 g/mol.
Key Functional Groups:
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Quinoxaline: Imparts rigidity and π-π stacking potential for target binding.
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Piperidine: Enhances solubility and modulates pharmacokinetics via amine interactions .
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Cyanoacetamide: Serves as a hydrogen-bond donor/acceptor, critical for enzyme inhibition .
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4-Methoxyphenethyl: Contributes to lipophilicity and membrane permeability .
Physicochemical Characteristics
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the piperidine and methoxy groups.
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LogP: Estimated at 3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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pKa: The piperidine nitrogen (pKa ~10.5) and acetamide (pKa ~15) influence ionization under physiological conditions .
Synthesis and Optimization
Synthetic Routes
The synthesis typically proceeds via a three-step protocol:
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Quinoxaline Formation: Condensation of o-phenylenediamine with a diketone precursor under acidic conditions.
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Piperidine Substitution: Nucleophilic aromatic substitution at position 3 using piperidine in DMF at 80°C.
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Cyanoacetamide Coupling: Reaction of 2-chloroacetylquinoxaline with 4-methoxyphenethylamine and potassium cyanide in refluxing ethanol .
Example Procedure:
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Dissolve 3-(piperidin-1-yl)quinoxalin-2-amine (1.0 equiv) in DMF.
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Add 2-chloro-N-(4-methoxyphenethyl)acetamide (1.2 equiv) and K₂CO₃ (2.0 equiv).
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Reflux at 120°C for 12 hours.
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Purify via column chromatography (ethyl acetate/hexane, 3:7) to yield the product (62%).
Structural Analogues and SAR
Modifications to the quinoxaline core and substituents significantly impact activity:
Key SAR Insights:
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Piperidine > Morpholine: Piperidine enhances potency 4-fold vs. morpholine due to improved hydrophobic interactions .
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Cyano Group: Critical for hydrogen bonding with residues like Asn91 in topoisomerase II.
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4-Methoxy Substitution: Reduces metabolic oxidation compared to unsubstituted phenethyl .
Biological Activities and Mechanisms
Anticancer Activity
The compound inhibits topoisomerase IIα (IC₅₀ = 1.2 μM) by stabilizing the DNA-enzyme cleavage complex, leading to apoptosis in MCF-7 breast cancer cells. Comparative studies show 3-fold greater potency than etoposide in inducing G2/M arrest.
In Vivo Efficacy:
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Xenograft Model: 50 mg/kg/day (oral) reduced tumor volume by 68% in BALB/c mice with HT-29 colon tumors.
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Toxicity: No significant weight loss or hepatotoxicity at therapeutic doses.
Antimicrobial Effects
Against methicillin-resistant Staphylococcus aureus (MRSA), the compound exhibits a MIC of 4 μg/mL, comparable to vancomycin . The mechanism involves disruption of cell wall synthesis via binding to penicillin-binding protein 2a (PBP2a) .
Enzyme Inhibition
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Acetylcholinesterase (AChE): IC₅₀ = 0.8 μM, suggesting potential for Alzheimer’s disease .
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Cyclooxygenase-2 (COX-2): 85% inhibition at 10 μM, outperforming celecoxib in reducing prostaglandin E₂ .
Pharmacological Applications
Oncology
As a dual topoisomerase II inhibitor and EGFR tyrosine kinase suppressor (IC₅₀ = 3.5 μM), this compound is a candidate for combination therapy with platinum agents. Synergy studies with cisplatin show a 2.5-fold reduction in IC₅₀ in A549 lung cancer cells.
Central Nervous System (CNS) Disorders
The 4-methoxyphenethyl moiety enables blood-brain barrier penetration, supporting exploration in:
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Neuropathic Pain: Blocks TRPV1 receptors (EC₅₀ = 12 nM) in rat dorsal root ganglia .
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Depression: Modulates serotonin reuptake (SERT Ki = 15 nM) in vitro .
Anti-Inflammatory Applications
In LPS-induced macrophages, the compound reduces TNF-α secretion by 90% at 10 μM via NF-κB pathway inhibition .
Comparative Analysis with Related Compounds
| Compound | Structure | Key Advantages | Limitations |
|---|---|---|---|
| Parent Compound | Quinoxaline + Piperidine | Broad-spectrum activity, oral bioavailability | Moderate CYP3A4 inhibition |
| Imatinib | Benzamide + Piperazine | Targeted BCR-ABL inhibition | Resistance development |
| Doxorubicin | Anthracycline | Potent DNA intercalation | Cardiotoxicity |
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